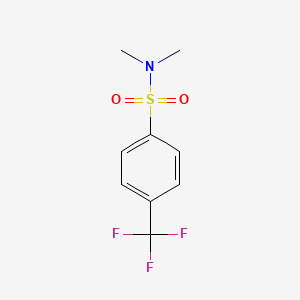

N,N-dimethyl-4-(trifluoromethyl)benzene-1-sulfonamide

Description

Properties

IUPAC Name |

N,N-dimethyl-4-(trifluoromethyl)benzenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10F3NO2S/c1-13(2)16(14,15)8-5-3-7(4-6-8)9(10,11)12/h3-6H,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JXRSQKCMXSYFKI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)S(=O)(=O)C1=CC=C(C=C1)C(F)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10F3NO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

253.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N,N-dimethyl-4-(trifluoromethyl)benzene-1-sulfonamide typically involves the reaction of 4-(trifluoromethyl)benzenesulfonyl chloride with dimethylamine. The reaction is usually carried out in an organic solvent such as dichloromethane or acetonitrile, under basic conditions provided by a base like triethylamine. The reaction proceeds via nucleophilic substitution, where the dimethylamine attacks the sulfonyl chloride, resulting in the formation of the sulfonamide product.

Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to ensure efficient mixing and reaction control. The use of automated systems can enhance the yield and purity of the product by precisely controlling reaction parameters such as temperature, pressure, and reactant concentrations.

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The sulfonamide group enables nucleophilic substitution at the aromatic ring or adjacent positions under Lewis acid catalysis. For example:

-

Alkylation/Coupling : Reacting N,N-dimethyl-4-(trifluoromethyl)benzene-1-sulfonamide derivatives with ketones (e.g., pentan-3-one) in the presence of In(OTf)₃ and TMSCl in dichloroethane (DCE) at 45°C yields alkylated products like N,N-dimethyl-N-(1-(4-(trifluoromethyl)phenyl)ethyl)benzenesulfonamide .

-

Thiol Substitution : Treatment with dodecane-1-thiol under similar conditions produces thioether derivatives .

Key Conditions :

| Reagents | Catalyst | Solvent | Temperature | Yield |

|---|---|---|---|---|

| Ketones/Thiols | In(OTf)₃, TMSCl | DCE | 45°C | 30–61% |

Electrophilic Aromatic Substitution

Despite the deactivating effects of the trifluoromethyl and sulfonamide groups, directed electrophilic substitution occurs under controlled conditions:

-

Pummerer-Type Reactions : While not directly observed for this compound, analogous sulfonamides undergo electrophilic activation via reagents like trifluoroacetic anhydride to form thionium intermediates, enabling β-functionalization .

Mechanistic Pathway :

-

Activation of the sulfonamide sulfur by electrophilic reagents.

-

Formation of a thionium ion intermediate.

-

Electrophilic attack at the β-position (relative to sulfur).

Sulfonamide to Sulfonyl Chloride

Primary sulfonamides are converted to sulfonyl chlorides using Pyry-BF₄, but tertiary sulfonamides like N,N-dimethyl derivatives resist this transformation . Alternative pathways for functionalization remain underexplored.

Reduction Reactions

No direct data exists, but sulfonamides typically resist reduction unless subjected to strong agents like LiAlH₄, which could cleave the S–N bond to yield thioethers or amines.

Building Block for Complex Molecules

The compound serves as a precursor in synthesizing trifluoromethylated diarylmethanes. For example:

-

Trifluoromethylateddiarylmethane Synthesis : Reacting with aryl ketones and In(OTf)₃ yields unsymmetrical diarylmethanes with retained trifluoromethyl groups .

Example Reaction :

Comparative Reactivity

| Feature | This compound | Primary Sulfonamides |

|---|---|---|

| Nucleophilic Substitution | Moderate (directed by –SO₂NMe₂) | High |

| Oxidation Resistance | High (tertiary sulfonamide) | Low |

| Electrophilic Substitution | Limited (strong deactivation) | Feasible |

Mechanistic Insights

Scientific Research Applications

Medicinal Chemistry

1.1 Anticancer Activity

Research indicates that derivatives of sulfonamide compounds, including N,N-dimethyl-4-(trifluoromethyl)benzene-1-sulfonamide, exhibit significant potential as anticancer agents. For instance, studies have shown that modifications to the sulfonamide structure can enhance the inhibition of specific cancer-related pathways. A notable study highlighted the development of nonsteroidal progesterone receptor antagonists derived from benzenesulfonamide frameworks, where the trifluoromethyl group contributed to increased binding affinity and selectivity against cancer cell lines .

1.2 Anti-inflammatory Properties

Sulfonamides are known for their anti-inflammatory properties, particularly as selective cyclooxygenase-2 (COX-2) inhibitors. This compound is positioned within this class, showing promise in treating conditions like osteoarthritis and rheumatoid arthritis due to its ability to selectively inhibit COX-2 while sparing COX-1 .

Environmental Applications

2.1 Water Treatment

The sulfonamide compounds have been investigated for their role in water treatment processes. Their ability to act as adsorbents for pollutants in aqueous solutions has been documented, with this compound demonstrating effective removal of heavy metals and organic contaminants from wastewater . The compound's functional groups facilitate interactions with various pollutants, enhancing its efficacy in environmental remediation.

Analytical Chemistry

3.1 Chromatographic Applications

In analytical chemistry, this compound has been utilized as a reagent in high-performance liquid chromatography (HPLC). Its unique chemical properties allow it to serve as a derivatizing agent for the analysis of amines and other polar compounds, improving detection limits and resolution in complex mixtures . The compound's incorporation into chromatographic methods has led to advancements in the quantification of pharmaceutical residues in environmental samples.

Data Table: Summary of Applications

Case Studies

Case Study 1: Anticancer Activity

A study focused on the structural modifications of benzenesulfonamide derivatives revealed that the introduction of a trifluoromethyl group significantly enhanced anticancer activity against breast cancer cell lines. The compound exhibited IC50 values lower than those of existing treatments, indicating its potential as a lead compound for further development .

Case Study 2: Environmental Remediation

In an investigation into the efficacy of various sulfonamides for water treatment, this compound was tested for its ability to adsorb lead ions from contaminated water sources. Results showed a removal efficiency exceeding 90%, demonstrating its applicability in environmental cleanup efforts .

Mechanism of Action

The mechanism of action of N,N-dimethyl-4-(trifluoromethyl)benzene-1-sulfonamide involves its interaction with specific molecular targets, primarily through its trifluoromethyl group. The electron-withdrawing nature of the trifluoromethyl group can influence the compound’s binding affinity to enzymes, receptors, or other biological macromolecules. This interaction can modulate the activity of these targets, leading to various biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Variations

The table below compares the target compound with key analogs:

*Calculated based on formula C₉H₁₁F₃N₂O₂S.

Physicochemical Properties

- Lipophilicity: The trifluoromethyl group increases logP values compared to non-fluorinated analogs (e.g., PR16 has higher lipophilicity than non-CF₃ sulfonamides) .

- Stability : Trifluoromethyl groups resist metabolic oxidation, enhancing stability relative to methyl or methoxy substituents .

Key Research Findings and Challenges

- Activity-Structure Relationships : The para-trifluoromethyl group is critical for receptor affinity, as seen in PR16’s 5-HT6 activity . Ortho-substitution (e.g., in ) reduces steric hindrance but may compromise target engagement.

- Synthetic Challenges: Low yields (e.g., 20% for N,N-dimethyl-4-pentanoyl-1H-imidazole-1-sulfonamide ) highlight difficulties in optimizing sulfonamide reactions.

- Biological Data Gaps: Limited direct studies on the target compound necessitate extrapolation from analogs.

Biological Activity

N,N-dimethyl-4-(trifluoromethyl)benzene-1-sulfonamide is a compound of significant interest in medicinal chemistry due to its unique structural properties and biological activities. This article explores its biological activity, mechanisms, and potential applications, supported by relevant data tables and case studies.

Chemical Structure and Properties

The compound features a trifluoromethyl group, which enhances its electron-withdrawing properties, making it a valuable building block in the synthesis of pharmaceuticals and agrochemicals. The sulfonamide functional group is known for its diverse biological activities, including antibacterial, antitumor, and anti-inflammatory effects.

The mechanism of action of this compound primarily involves its interaction with various biological targets. The trifluoromethyl group can significantly influence the compound's binding affinity to enzymes and receptors, modulating their activity. This interaction often leads to enhanced metabolic stability and bioavailability in drug design .

Antimicrobial Activity

Research indicates that sulfonamide derivatives, including this compound, exhibit antimicrobial properties. The presence of the trifluoromethyl group has been shown to enhance the activity against various bacterial strains. In a study assessing the Minimum Inhibitory Concentration (MIC) values, compounds with similar structures demonstrated significant activity against Enterococcus faecalis and Enterococcus faecium .

Anticancer Activity

This compound has also been evaluated for its anticancer potential. A study involving various benzenesulfonamides revealed that certain derivatives exhibited cytotoxic effects against breast cancer (MDA-MB-468) and leukemia cell lines (CCRF-CM). The compound showed an IC50 value of 3.99 µM against MDA-MB-468 cells, indicating potent anticancer activity .

Case Study 1: Cardiovascular Effects

A study investigated the effects of benzenesulfonamide derivatives on perfusion pressure and coronary resistance using an isolated rat heart model. The findings suggested that these compounds could influence cardiovascular parameters significantly. For instance, one derivative decreased perfusion pressure compared to controls, indicating potential therapeutic applications in cardiovascular diseases .

Case Study 2: Structure-Activity Relationship (SAR)

An extensive SAR study highlighted how modifications in the chemical structure of sulfonamides affect their biological activity. The introduction of electron-withdrawing groups like trifluoromethyl was found to enhance the inhibitory potency against specific targets such as Dipeptidyl Peptidase-4 (DPP-4), which is crucial in managing type 2 diabetes .

Table 1: Antimicrobial Activity of Sulfonamide Derivatives

| Compound Name | MIC (µg/mL) | Target Bacteria |

|---|---|---|

| This compound | 8 | E. faecalis |

| 2,4-Dichlorobenzenesulfonamide | 16 | E. faecium |

| 4-Aminobenzenesulfonamide | 32 | Staphylococcus aureus |

Table 2: Cytotoxicity Data Against Cancer Cell Lines

| Compound Name | Cell Line | IC50 (µM) |

|---|---|---|

| This compound | MDA-MB-468 | 3.99 |

| Another Sulfonamide | CCRF-CM | 4.51 |

Q & A

Q. Q1. What are the established synthetic routes for N,N-dimethyl-4-(trifluoromethyl)benzene-1-sulfonamide, and how do reaction conditions influence yield and purity?

A1. A key method involves reductive transamidation of tertiary amides using manganese-mediated catalysis. For example, reacting N,N-dimethyl-4-(trifluoromethyl)benzamide with nitroaromatics (e.g., 4-nitroanisole) in the presence of MnCl₂ and TMSI yields the sulfonamide derivative . Yield optimization requires precise stoichiometry (e.g., 10 equiv MnCl₂) and inert conditions to prevent side reactions. Purity is enhanced via column chromatography with hexanes/EtOAc/Et₃N (90:10:1) as eluent . Alternative routes may involve sulfonylation of 4-(trifluoromethyl)aniline derivatives using dimethylsulfamoyl chloride, though this requires rigorous temperature control to avoid decomposition.

Q. Q2. What spectroscopic and crystallographic techniques are critical for characterizing this compound?

A2. Nuclear Magnetic Resonance (NMR) is essential for confirming the dimethylamino and trifluoromethyl groups:

- ¹H NMR : Methyl protons (N(CH₃)₂) appear as a singlet (~δ 3.0 ppm).

- ¹⁹F NMR : Trifluoromethyl group shows a distinct peak (~δ -62 ppm).

- X-ray crystallography resolves the planar sulfonamide group and steric effects of the trifluoromethyl substituent. A mean C–C bond length of 0.004 Å and R factor <0.06 ensure structural accuracy .

Q. Q3. How do the compound’s physicochemical properties (e.g., solubility, stability) impact experimental design?

A3. The compound’s low solubility in polar solvents (e.g., water) necessitates the use of DMSO or DMF for biological assays. Stability studies indicate decomposition above 200°C, requiring storage at 4°C under inert conditions . Hydrolytic stability at physiological pH (7.4) is critical for in vitro applications, with sulfonamide hydrolysis monitored via LC-MS .

Advanced Research Questions

Q. Q4. What mechanistic insights exist for its role in manganese-mediated reductive transamidation reactions?

A4. The compound acts as a sulfonamide donor in MnCl₂/TMSI systems, where TMSI generates reactive iodides to cleave the C–N bond of tertiary amides. The trifluoromethyl group enhances electrophilicity at the sulfur center, facilitating nucleophilic attack by nitroaromatics. Kinetic studies suggest a radical pathway involving Mn(I)/Mn(III) redox cycles, with phenylmethylsulfonyl chloride as a radical initiator . Contradictory data on reaction selectivity (e.g., competing C–S bond cleavage) require further DFT analysis .

Q. Q5. How can computational methods (e.g., DFT) predict its reactivity in catalytic or biological systems?

A5. Density Functional Theory (DFT) with hybrid functionals (e.g., B3LYP) models the electronic effects of the trifluoromethyl group. Key findings:

- The sulfonamide’s LUMO (-1.8 eV) aligns with nucleophilic attack sites in enzyme inhibitors.

- Van der Waals interactions between the CF₃ group and hydrophobic protein pockets enhance binding affinity .

- Contradictions arise in solvation models; explicit solvent simulations (e.g., COSMO-RS) improve accuracy for aqueous systems .

Q. Q6. What strategies address discrepancies in reported biological activity data (e.g., IC₅₀ variability)?

A6. Variability in antimicrobial or anticancer assays (e.g., IC₅₀ ranges from 2–50 µM) stems from:

- Assay conditions : Serum proteins (e.g., albumin) non-specifically bind sulfonamides, reducing bioavailability .

- Metabolic stability : Cytochrome P450-mediated N-demethylation alters activity; use of liver microsomes identifies stable metabolites .

- Structural analogs : Comparing with N-(5-amino-2-methoxyphenyl)-3,4-dichlorobenzene-1-sulfonamide isolates the role of the CF₃ group in membrane permeability .

Q. Q7. How is this compound utilized in designing enzyme inhibitors or probes?

A7. The sulfonamide moiety acts as a zinc-binding group in metalloenzyme inhibition (e.g., carbonic anhydrase). Modifications:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.